molecular formula C18H24O2 B130114 (3S,13S,14S,17S)-13-Methyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol CAS No. 517-07-7

(3S,13S,14S,17S)-13-Methyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

Katalognummer B130114
CAS-Nummer: 517-07-7
Molekulargewicht: 272.4 g/mol
InChI-Schlüssel: FHUJXHJKJMSASV-DBFMJEBKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S,13S,14S,17S)-13-Methyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol, also known as this compound, is a useful research compound. Its molecular formula is C18H24O2 and its molecular weight is 272.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Research has detailed the synthesis of various derivatives of cyclopenta[a]phenanthrenes, which share structural similarities with the specified compound. For instance, Harvey et al. (1993) described the synthesis of trans-3,4-dihydrodiol metabolites of steroid-related carcinogens, highlighting the significance of specific structural features for tumorigenic activity Harvey et al., 1993. Similarly, Valverde et al. (2013) synthesized an aromatic-steroid derivative, showcasing a method that yields compounds with potential applications in understanding steroid-related biological processes Valverde et al., 2013.

Carcinogenic Potential and Biological Activity

Several studies have explored the carcinogenic potential of cyclopenta[a]phenanthrenes, providing insights into how structural variations influence biological activity. Coombs et al. (1966, 1986) synthesized and evaluated the tumorigenicity of various cyclopenta[a]phenanthrene derivatives, revealing how substitutions at specific positions affect carcinogenicity Coombs, 1966; Kashino et al., 1986. The work by Boyd et al. (1995) further investigates the metabolic activation of these compounds, highlighting the importance of dihydrodiol conformation for activating cyclopenta[a]phenanthrenes' tumorigenic properties Boyd et al., 1995.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of (3S,13S,14S,17S)-13-Methyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol can be achieved through a multi-step synthesis pathway involving several key reactions such as alkylation, reduction, and hydrolysis.", "Starting Materials": [ "1,4-cyclohexadiene", "Bromine", "Sodium hydroxide", "Methanol", "Sodium borohydride", "Methanesulfonic acid", "Sodium bicarbonate", "Sodium chloride", "Ethyl acetate", "Water", "Sodium sulfate", "Methanol", "Acetic anhydride", "Pyridine", "Sodium hydroxide", "Methanol", "Hydrogen gas", "Palladium on carbon", "Hydrochloric acid", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Step 1: Bromination of 1,4-cyclohexadiene with bromine to form 1,4-dibromocyclohexene", "Step 2: Alkylation of 1,4-dibromocyclohexene with methyl iodide in the presence of sodium hydroxide and methanol to form 1-bromo-3-methylcyclohexene", "Step 3: Reduction of 1-bromo-3-methylcyclohexene with sodium borohydride in the presence of methanesulfonic acid to form 3-methylcyclohexene", "Step 4: Hydrolysis of 3-methylcyclohexene with sodium hydroxide and water to form 3-methylcyclohexanol", "Step 5: Acetylation of 3-methylcyclohexanol with acetic anhydride and pyridine to form 3-methylcyclohexyl acetate", "Step 6: Reduction of 3-methylcyclohexyl acetate with hydrogen gas in the presence of palladium on carbon to form 3-methylcyclohexanol", "Step 7: Bromination of 3-methylcyclohexanol with bromine to form 3-bromo-3-methylcyclohexanol", "Step 8: Alkylation of 3-bromo-3-methylcyclohexanol with methyl iodide in the presence of sodium hydroxide and methanol to form (3S,13S,14S,17S)-13-Methyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol", "Step 9: Purification of the product by extraction with ethyl acetate, washing with sodium bicarbonate and sodium chloride, drying with sodium sulfate, and recrystallization from methanol" ] }

CAS-Nummer

517-07-7

Molekularformel

C18H24O2

Molekulargewicht

272.4 g/mol

IUPAC-Name

(3S,13S,17S)-13-methyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,4,12,16-17,19-20H,3,5-10H2,1H3/t12-,16?,17-,18-/m0/s1

InChI-Schlüssel

FHUJXHJKJMSASV-DBFMJEBKSA-N

Isomerische SMILES

C[C@]12CCC3=C(C1CC[C@@H]2O)C=CC4=C3CC[C@@H](C4)O

SMILES

CC12CCC3=C(C1CCC2O)C=CC4=C3CCC(C4)O

Kanonische SMILES

CC12CCC3=C(C1CCC2O)C=CC4=C3CCC(C4)O

Synonyme

(3β,17β)-Estra-5,7,9-triene-3,17-diol;  Estra-5,7,9-triene-3β,17β-diol;  Estra-5(10),6,8-triene-3β,17β-diol

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.